molecular formula C24H40O9 B568844 DE(8-carboxyoctyl)6-carboxyhexylmupirocin CAS No. 167842-64-0

DE(8-carboxyoctyl)6-carboxyhexylmupirocin

Cat. No. B568844
CAS RN: 167842-64-0
M. Wt: 472.575
InChI Key: MIVFEJHUAUQOLX-XUUZYBQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DE(8-carboxyoctyl)6-carboxyhexylmupirocin is a chemical compound with the molecular formula C24H40O9 . It’s not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular structure of DE(8-carboxyoctyl)6-carboxyhexylmupirocin is represented by the formula C24H40O9 . The average mass is 472.569 Da and the monoisotopic mass is 472.267242 Da .

Mechanism of Action

Target of Action

Pseudomonic Acid F, also known as DE(8-carboxyoctyl)6-carboxyhexylmupirocin, primarily targets bacterial protein synthesis . It specifically inhibits the activity of bacterial isoleucyl-tRNA synthetase , an enzyme that plays a crucial role in protein synthesis by attaching isoleucine to its corresponding tRNA .

Mode of Action

The compound interacts with its target by binding to the active site of the bacterial isoleucyl-tRNA synthetase . This binding inhibits the enzyme’s activity, thereby preventing the attachment of isoleucine to its corresponding tRNA . As a result, protein synthesis in the bacteria is disrupted .

Biochemical Pathways

The inhibition of bacterial isoleucyl-tRNA synthetase disrupts the protein synthesis pathway in bacteria . This disruption affects the downstream effects of protein synthesis, including cell growth and division .

Pharmacokinetics

Therefore, its bioavailability is largely confined to the site of application .

Result of Action

The primary result of Pseudomonic Acid F’s action is the inhibition of bacterial growth . By disrupting protein synthesis, the compound prevents bacteria from growing and dividing normally . This makes it an effective treatment for bacterial infections, particularly those caused by Staphylococcus aureus and Streptococcus pyogenes .

Action Environment

The action of Pseudomonic Acid F can be influenced by various environmental factors. For instance, the compound is produced by the soil bacterium Pseudomonas fluorescens, which can grow in a variety of environments, including soil, water, and plant surfaces . The production of Pseudomonic Acid F and other secondary metabolites by this bacterium is activated by signal molecules in a phenomenon known as quorum sensing . This suggests that the compound’s production, and potentially its action, can be influenced by the bacterial population density and other environmental factors .

properties

IUPAC Name

7-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O9/c1-14(11-21(28)31-9-7-5-4-6-8-20(26)27)10-18-23(30)22(29)17(13-32-18)12-19-24(33-19)15(2)16(3)25/h11,15-19,22-25,29-30H,4-10,12-13H2,1-3H3,(H,26,27)/b14-11+/t15-,16-,17-,18-,19-,22+,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVFEJHUAUQOLX-XUUZYBQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCC(=O)O)C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCC(=O)O)/C)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DE(8-carboxyoctyl)6-carboxyhexylmupirocin

CAS RN

167842-64-0
Record name DE(8-carboxyoctyl)6-carboxyhexylmupirocin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167842640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PSEUDOMONIC ACID F
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62A2FN8SE0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.